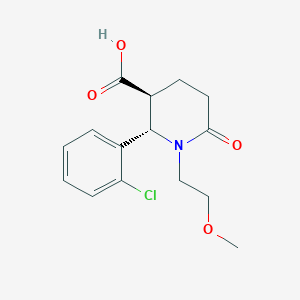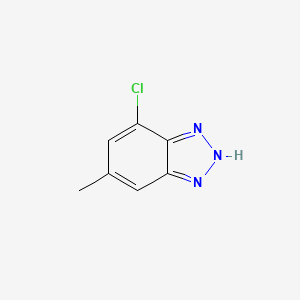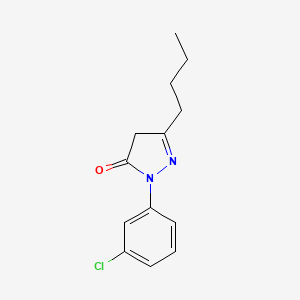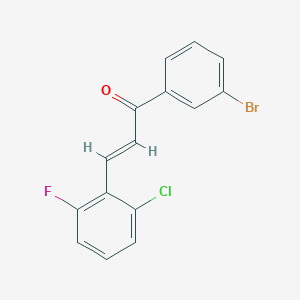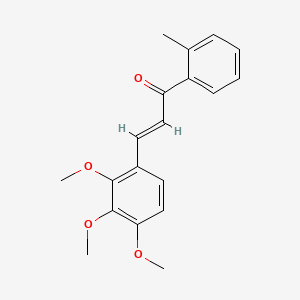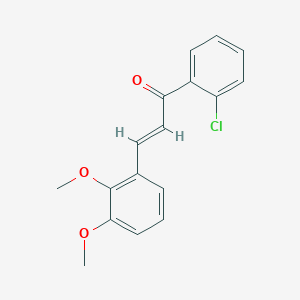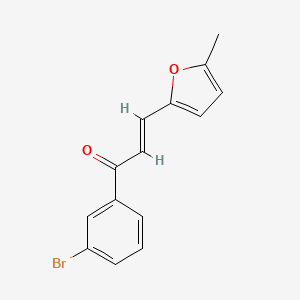![molecular formula C22H16Cl2O2 B3099734 (2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 1354941-20-0](/img/structure/B3099734.png)
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one, commonly known as chalcone, is a chemical compound with a molecular formula of C22H16Cl2O2. It belongs to the family of flavonoids and is widely used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of chalcone is not fully understood. However, it is believed that chalcone exerts its effects by modulating various signaling pathways in the body. Chalcone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Chalcone has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Chalcone has various biochemical and physiological effects. It has been found to possess antioxidant properties, which help to protect cells from oxidative damage. Chalcone has also been shown to inhibit the activity of enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Chalcone has been found to induce apoptosis and cell cycle arrest in cancer cells, which helps to inhibit their growth. Chalcone has also been shown to inhibit the growth of microbial pathogens, such as bacteria and fungi.
Advantages and Limitations for Lab Experiments
Chalcone has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Chalcone has been extensively studied, and its biochemical and physiological effects are well documented. Chalcone is also relatively inexpensive compared to other compounds used in scientific research.
However, chalcone also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Chalcone can also degrade under certain conditions, which can affect its stability and effectiveness. Additionally, chalcone has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of chalcone. One area of research is the development of new drugs based on chalcone for the treatment of various diseases, including cancer, inflammation, and microbial infections. Another area of research is the investigation of the mechanism of action of chalcone, which could lead to the development of new drugs that target specific signaling pathways in the body. Additionally, the study of chalcone could lead to the discovery of new compounds with similar biochemical and physiological effects.
Scientific Research Applications
Chalcone has been extensively used in scientific research for its various biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Chalcone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of enzymes that are involved in the inflammatory response. Chalcone has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections.
properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2O2/c23-20-12-9-18(14-21(20)24)22(25)13-8-16-6-10-19(11-7-16)26-15-17-4-2-1-3-5-17/h1-14H,15H2/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAYEZIUJQKMBX-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



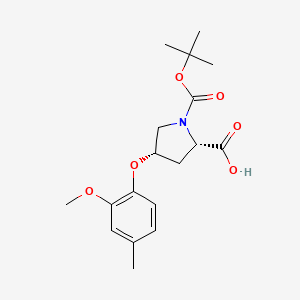

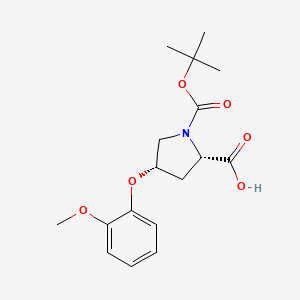
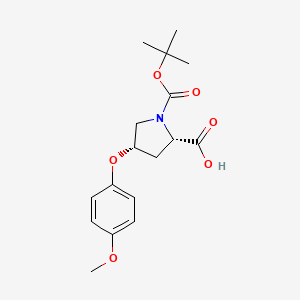
![(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3099683.png)
